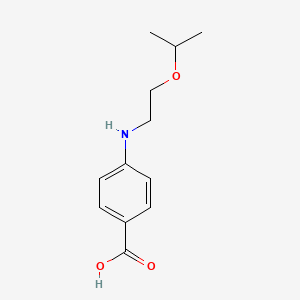
4-((2-Isopropoxyethyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Isopropoxyethyl)amino)benzoic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound features a benzoic acid core substituted with an amino group linked to a 2-isopropoxyethyl chain. It is a derivative of benzoic acid, which is widely known for its applications in various fields, including pharmaceuticals, cosmetics, and food preservation.
Preparation Methods
The synthesis of 4-((2-Isopropoxyethyl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-isopropoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-((2-Isopropoxyethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carboxylic acid group to an alcohol.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
4-((2-Isopropoxyethyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Isopropoxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-((2-Isopropoxyethyl)amino)benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic Acid (PABA): Both compounds share a benzoic acid core, but PABA lacks the 2-isopropoxyethyl substitution.
4-Hydroxybenzoic Acid: This compound has a hydroxyl group instead of an amino group.
4-Nitrobenzoic Acid: This compound features a nitro group instead of an amino group.
The unique 2-isopropoxyethyl substitution in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyethylamino)benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-8-7-13-11-5-3-10(4-6-11)12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
XWOOMWGVTIZOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















